![molecular formula C20H28N2O4 B5636173 9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636173.png)

9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

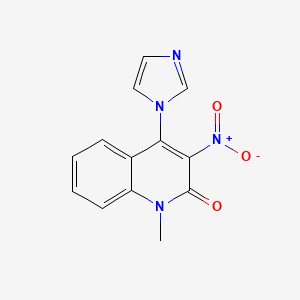

9-(2,6-Dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known as diazaspiro[5.5]undecanes. These compounds are of significant interest due to their diverse pharmacological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes can involve Michael addition reactions and spirocyclization of pyridine substrates. An efficient synthesis method includes the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents (Yang, Lin, Padilla, & Rotstein, 2008). Another method involves intramolecular spirocyclization of 4-substituted pyridines, activated with ethyl chloroformate and reacted with β-dicarbonyl nucleophiles (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Diazaspiro[5.5]undecanes often exhibit complex molecular structures. The crystal structure and thermodynamic properties of related compounds, such as 1,5-dioxaspiro[5.5] derivatives, have been studied using quantum chemical computations and spectroscopic techniques to understand their molecular configurations (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

These compounds are known for their participation in various chemical reactions, including Prins cascade cyclization, which is used to synthesize spirocyclic derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014). The chemical properties of diazaspiro[5.5]undecanes are influenced by the substituents and the reaction conditions used in their synthesis.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are closely linked to the molecular structure and the specific substituents present in the diazaspiro[5.5]undecane framework. Studies on related compounds, like 1,5-dioxaspiro[5.5] derivatives, provide insights into the relationship between molecular structure and physical properties (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecanes depend on the functional groups attached to the spirocyclic core. These properties influence their reactivity in various chemical reactions, such as Prins cascade cyclization and Michael addition reactions (Reddy, Medaboina, Sridhar, & Singarapu, 2014), (Yang, Lin, Padilla, & Rotstein, 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-21-14-20(9-8-17(21)23)10-12-22(13-11-20)19(24)18-15(25-2)6-5-7-16(18)26-3/h5-7H,4,8-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKGKSMEWZDJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2,6-Dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)

![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)

![7-nitrobenzo[f]quinoline](/img/structure/B5636180.png)

![3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5636189.png)